tert-butyl 6,7-dichloro-3-oxo-2H-indole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 6,7-dichloro-3-oxo-2H-indole-1-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a tert-butyl ester group, two chlorine atoms at positions 6 and 7, and a ketone group at position 3 on the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6,7-dichloro-3-oxo-2H-indole-1-carboxylate typically involves multiple steps starting from commercially available precursors. One common method involves the Vilsmeier formylation of a suitable indole precursor, followed by chlorination and esterification reactions. The reaction conditions often include the use of reagents such as phosphorus oxychloride (POCl3), dimethylformamide (DMF), and tert-butyl alcohol under controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6,7-dichloro-3-oxo-2H-indole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 6,7-dichloro-3-oxo-2H-indole-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 6,7-dichloro-3-oxo-2H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes and receptors, leading to modulation of cellular processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- Tert-butyl 3-oxopiperazine-1-carboxylate
- Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
Uniqueness
Tert-butyl 6,7-dichloro-3-oxo-2H-indole-1-carboxylate is unique due to the presence of two chlorine atoms at positions 6 and 7, which can significantly influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C13H13Cl2NO3 |
---|---|
Molecular Weight |
302.15 g/mol |
IUPAC Name |
tert-butyl 6,7-dichloro-3-oxo-2H-indole-1-carboxylate |
InChI |
InChI=1S/C13H13Cl2NO3/c1-13(2,3)19-12(18)16-6-9(17)7-4-5-8(14)10(15)11(7)16/h4-5H,6H2,1-3H3 |
InChI Key |
PJFSYAKYCZROQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)C2=C1C(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.